Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate
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Overview
Description
Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate is an organic compound with the molecular formula C11H15NO6 It is known for its unique structure, which includes a cyano group, a methoxy group, and a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate typically involves the reaction of dimethyl malonate with cyanoacetic acid and methoxyacetyl chloride under basic conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and esterification, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can lead to the formation of various biologically active compounds, which may exert their effects through different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-(2-methoxy-2-oxoethyl)pentanedioate
- Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)-3-methylpentanedioate
- 2-cyano-3-(2,4-dimethoxyphenyl)acrylic acid
- 2-cyano-3-(3,4-dimethoxyphenyl)acrylic acid
Uniqueness
Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyano and methoxy groups, along with the pentanedioate backbone, make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
91248-71-4 |
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Molecular Formula |
C11H15NO6 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate |
InChI |
InChI=1S/C11H15NO6/c1-16-9(13)4-7(5-10(14)17-2)8(6-12)11(15)18-3/h7-8H,4-5H2,1-3H3 |
InChI Key |
XUMOQNROQCXQMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)C(C#N)C(=O)OC |
Origin of Product |
United States |
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